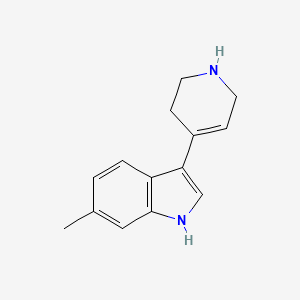
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
カタログ番号 B1279384
分子量: 212.29 g/mol
InChIキー: GCUXMIDTUTXWHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05322851
Procedure details


To a solution of potassium hydroxyde (16 g) in methanol were added at 5° C. 4-piperidone hydrate hydrochloride (30 g) and a solution of 6-methyl-1H-indole (10 g) in methanol (50 ml). The mixture was refluxed for 16 hours. After cooling precipitated inorganic salts were filtered off. Methanol was evaporated and the remaining oil was dissolved in ethyl acetate (200 ml) and subsequently washed with brine (2×100 ml). After drying (anh. MgSO4) the solvent was evaporated leaving 15 g of crude 6-methyl-3-(1,2,3,6-tetrahydro-4-pyridyl)-1H-indole, which was used without further purification. The pure tetrahydropyridyl derivative crystallized from diethyl ether. Mp: 150°-152° C. To a solution of 1-(2-chloroethyl)-3-(2-propyl)-2-imidazolidinon (32 g) in MIBK (500 ml) were added 6-methyl-3-(1,2,3,6-tetrahydro-4-pyridyl)-1H-indole (15 g), potassium carbonate (16 g) and potassium iodide (5 g). The mixture was refluxed for 19 hours and finally filtered while still hot. MIBK was evaporated and the resulting oil was dissolved in ethyl acetate (500 ml) and washed with brine (2×100 ml). After drying (anh. Na2SO4) ethyl acetate was evaporated. The remaining oil was stirred with diethyl ether (200 ml) and the precipitated, crystalline 3-[1-[2-[3-(2-propyl)-2-imidazolidinon-1-yl]ethyl]-1,2,3,6-tetrahydro-4-pyridyl]-6-methyl-1H-indole was filtered off. Yield: 14.5 g. Mp: 170°-174° C. To a solution of the thus prepared imidazolidinon derivative (14 g) in acetic acid (300 ml) was added PtO2 (600 mg). This mixture was hydrogenated in a Parr apparatus at 3 ato. for 72 hours. The catalyst was filtered off and most of the acetic acid was evaporated in vacuo. The remaining oil was dissolved in H2O and pH was adjusted to 9-10 by addition of dil. NaOH solution. The title compound 14a was extracted with dichloromethane (2×200 ml) and isolated as above. The crude product was purified by eluting (eluent: ethyl acetate/dichloromethane/ethanol/triethyla-mine 40:40:20:5) through silica gel. Yield: 4.5 g. Mp: 185° C.





Identifiers


|
REACTION_CXSMILES
|
[K].Cl.O.[NH:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.[CH3:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[CH:17][NH:18]2)=[CH:14][CH:13]=1>CO>[CH3:11][C:12]1[CH:20]=[C:19]2[C:15]([C:16]([C:7]3[CH2:6][CH2:5][NH:4][CH2:9][CH:8]=3)=[CH:17][NH:18]2)=[CH:14][CH:13]=1 |f:1.2.3,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O.N1CCC(CC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C2C=CNC2=C1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 16 hours
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated inorganic salts
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Methanol was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the remaining oil was dissolved in ethyl acetate (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
subsequently washed with brine (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying (anh. MgSO4) the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C2C(=CNC2=C1)C=1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
